Welcome to the BenchChem Online Store!
molecular formula C11H13ClO5S B8720885 Methyl (4-chlorosulfonyl-3,5-dimethylphenoxy)acetate CAS No. 651729-29-2

Methyl (4-chlorosulfonyl-3,5-dimethylphenoxy)acetate

Cat. No. B8720885
M. Wt: 292.74 g/mol
InChI Key: IFLUFCAERNALRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07294716B2

Procedure details

Methyl (3,5-dimethylphenoxy)acetate (19.4 g, 0.10 mol) was added dropwise over ca. 30 min to rapidly stirred chlorosulfonic acid (58 g, 0.50 mol)that was cooled in a −20° C. bath. After an additional 20 min, the mixture was allowed to slowly warm to room temperature. After 2 hr, the mixture was poured slowly into 400 mL of ice/water. This suspension was extracted with 400 mL of dichloromethane, and the organic layer was washed with water and concentrated. The residue was purified by flash silica gel chromatography (hexanes→dichloromethane) to yield 7.6 g (27%) of the title compound.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([CH3:14])[CH:13]=1)[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[Cl:15][S:16](O)(=[O:18])=[O:17]>>[Cl:15][S:16]([C:13]1[C:12]([CH3:14])=[CH:11][C:4]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[CH:3][C:2]=1[CH3:1])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
CC=1C=C(OCC(=O)OC)C=C(C1)C
Name
Quantity
58 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This suspension was extracted with 400 mL of dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (hexanes→dichloromethane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C=C(OCC(=O)OC)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.